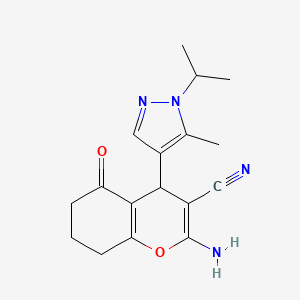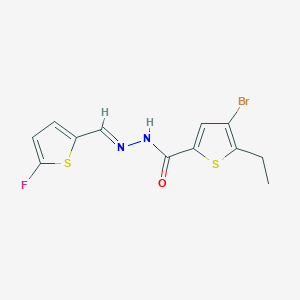![molecular formula C19H14FN3O2S B10921031 6-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10921031.png)
6-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Fluorophenyl)-3-methyl-N~4~-(2-thienylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their wide range of biological activities and therapeutic potential . This particular compound features a fluorophenyl group, a methyl group, and a thienylmethyl group, making it a unique and versatile molecule in medicinal chemistry.
Preparation Methods
The synthesis of 6-(4-fluorophenyl)-3-methyl-N~4~-(2-thienylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this one.
Chemical Reactions Analysis
6-(4-Fluorophenyl)-3-methyl-N~4~-(2-thienylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in medicinal chemistry. Isoxazole derivatives, including this compound, have been studied for their potential as:
Anticancer agents: Due to their ability to inhibit specific enzymes involved in cancer cell proliferation.
Antimicrobial agents: Effective against a range of bacterial and fungal pathogens.
Anti-inflammatory agents: Useful in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-3-methyl-N~4~-(2-thienylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of enzymes involved in the kynurenine pathway, which is crucial for tryptophan metabolism . This inhibition can modulate immune responses and has potential therapeutic applications in cancer and other diseases.
Comparison with Similar Compounds
Similar compounds to 6-(4-fluorophenyl)-3-methyl-N~4~-(2-thienylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide include other isoxazole derivatives with different substituents. These compounds share a common isoxazole core but differ in their biological activities and therapeutic potential. For example:
6-(2-furyl)-3-phenyl-N-(2-thienylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide: Another isoxazole derivative with antifungal properties.
6-(4-fluorophenyl)-3-methyl-isoxazolo[5,4-b]pyridine-4-carbohydrazide: Known for its potential as an anticancer agent.
Properties
Molecular Formula |
C19H14FN3O2S |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H14FN3O2S/c1-11-17-15(18(24)21-10-14-3-2-8-26-14)9-16(22-19(17)25-23-11)12-4-6-13(20)7-5-12/h2-9H,10H2,1H3,(H,21,24) |
InChI Key |
KEGPTYLOIRIPJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NCC4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,6-dibromo-4-fluorophenyl)-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10920948.png)
![6-cyclopropyl-N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10920954.png)
![N-(1-butyl-5-methyl-1H-pyrazol-3-yl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10920955.png)
![2-[3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole](/img/structure/B10920963.png)
![2-[3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-cyclopropyl-6-(trifluoromethyl)pyrimidine](/img/structure/B10920966.png)
![Methyl 2-{[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10920972.png)
![2-({3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B10920973.png)
![1-butyl-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10920981.png)
![N-(5-chloropyridin-2-yl)-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10920984.png)


![(2E)-2-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-N-phenylhydrazinecarboxamide](/img/structure/B10921001.png)


